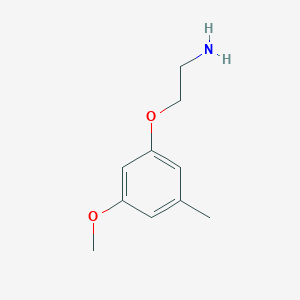

2-(3-Methoxy-5-methylphenoxy)-ethylamine

Description

Propriétés

IUPAC Name |

2-(3-methoxy-5-methylphenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-5-9(12-2)7-10(6-8)13-4-3-11/h5-7H,3-4,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWRNKNJGSHSOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-(3-Methoxy-5-methylphenoxy)-ethylamine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physical properties, and a proposed synthetic route for 2-(3-Methoxy-5-methylphenoxy)-ethylamine. As a specialized phenoxyethylamine derivative, this compound holds potential as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the applications of this molecule.

Chemical Identity and Structure

2-(3-Methoxy-5-methylphenoxy)-ethylamine is an organic compound characterized by a phenoxy group linked to an ethylamine moiety. The aromatic ring is further substituted with a methoxy group at the 3-position and a methyl group at the 5-position.

Molecular Structure:

Caption: Chemical structure of 2-(3-Methoxy-5-methylphenoxy)-ethylamine.

Key Identifiers:

-

IUPAC Name: 2-(3-Methoxy-5-methylphenoxy)ethan-1-amine

-

Molecular Formula: C₁₀H₁₅NO₂

-

Molecular Weight: 181.23 g/mol

Physicochemical Properties

The physical and chemical properties of 2-(3-Methoxy-5-methylphenoxy)-ethylamine can be predicted based on its structural similarity to other phenoxyethylamine derivatives.[1][2] The presence of the amine group suggests basic properties, while the aromatic ether component contributes to its overall lipophilicity.[2]

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Reference Compound(s) |

| Appearance | Colorless to pale yellow liquid | 2-Phenoxyethylamine[1] |

| Boiling Point | > 200 °C at atmospheric pressure | Substituted phenoxyethylamines |

| Density | ~1.05 g/cm³ | 2-Phenoxyethylamine[3] |

| Solubility | Limited solubility in water; soluble in common organic solvents (e.g., ethanol, acetone, chloroform) | 2-Phenoxyethylamine[1] |

| pKa (of the conjugate acid) | ~8-9 | 2-Phenoxyethylamine[1] |

Note: These values are estimations based on structurally related compounds and should be confirmed experimentally.

Synthesis and Purification

A common and effective method for the synthesis of phenoxyethylamine derivatives is the Williamson ether synthesis, which involves the reaction of a phenol with a haloalkane under basic conditions.[1] For the synthesis of 2-(3-Methoxy-5-methylphenoxy)-ethylamine, this would involve the reaction of 3-methoxy-5-methylphenol with a suitable 2-aminoethyl halide equivalent.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 2-(3-Methoxy-5-methylphenoxy)-ethylamine.

Detailed Experimental Protocol:

Step 1: Synthesis of the Phenoxide

-

To a solution of 3-methoxy-5-methylphenol (1 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a strong base such as sodium hydride or potassium carbonate (1.1-1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

Causality: The basic conditions are necessary to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion, which is essential for the subsequent nucleophilic substitution reaction.[1]

Step 2: Williamson Ether Synthesis

-

To the solution of the phenoxide, add a solution of 2-chloroethylamine hydrochloride (1 equivalent) in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

Causality: The phenoxide anion displaces the chloride ion from 2-chloroethylamine in an Sₙ2 reaction to form the desired ether linkage. The use of a hydrochloride salt of the amine may require additional base to neutralize the HCl formed.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(3-Methoxy-5-methylphenoxy)-ethylamine.

Trustworthiness: Each step of this protocol includes measures to ensure the integrity of the reaction and the purity of the final product. The use of an inert atmosphere prevents unwanted side reactions, and the final purification by column chromatography is a standard and reliable method for isolating the target compound.

Structural Elucidation and Quality Control

The identity and purity of the synthesized 2-(3-Methoxy-5-methylphenoxy)-ethylamine should be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy and methyl protons, and the two methylene groups of the ethylamine chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule with distinct chemical shifts for the aromatic, ether, and aliphatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The observation of the molecular ion peak corresponding to the calculated molecular weight (181.23 g/mol ) will confirm the identity of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A single sharp peak in the chromatogram will indicate a high degree of purity.

Safety and Handling

While specific toxicity data for 2-(3-Methoxy-5-methylphenoxy)-ethylamine is not available, it should be handled with care, assuming it may possess hazards similar to other phenoxyethylamine derivatives. 2-Phenoxyethylamine is known to be corrosive and can cause severe skin burns and eye damage.[3][4]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Potential Applications and Research Directions

Phenoxyethylamine derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1] For instance, related compounds are key building blocks for beta-blockers used in the treatment of cardiovascular diseases.[1]

Given its structure, 2-(3-Methoxy-5-methylphenoxy)-ethylamine could serve as a precursor for the synthesis of novel compounds with potential therapeutic applications in areas such as:

-

Cardiovascular medicine: As a potential intermediate for new beta-blockers or other cardiovascular drugs.

-

Neuroscience: As a scaffold for the development of ligands for various receptors in the central nervous system.

-

Agrochemicals: As a building block for new herbicides or pesticides.[1]

Further research is warranted to explore the reactivity of this molecule and to synthesize and evaluate the biological activity of its derivatives.

References

- Google Patents. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

- Google Patents. WO2003095416A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

-

PubChem. 3-Methoxyphenethylamine. Retrieved from [Link]

-

Ark Pharma Scientific Limited. 2-(3-methoxy-5-methylphenyl)ethanamine. Retrieved from [Link]

-

PubChem. 2-Phenoxyethanamine. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Applications of 2-(3-Methoxy-5-methylphenoxy)ethylamine

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 2-(3-Methoxy-5-methylphenoxy)ethylamine is a highly versatile, bifunctional primary amine and aryl ether scaffold. The phenoxyethylamine motif is a "privileged structure" frequently embedded within monoamine transporter inhibitors, adrenergic receptor ligands, and diverse CNS-active agents. The specific meta-meta substitution pattern (3-methoxy, 5-methyl) on the aromatic ring provides a unique balance of hydrogen-bond accepting capability and hydrophobic bulk, allowing medicinal chemists to finely tune target binding affinity and pharmacokinetic properties.

This whitepaper provides an authoritative guide on the physicochemical properties, safety handling protocols, and self-validating synthetic workflows for this critical building block.

Structural & Physicochemical Profiling

Understanding the fundamental properties of 2-(3-Methoxy-5-methylphenoxy)ethylamine is essential for predicting its behavior in organic synthesis and biological systems. The primary amine acts as a strong nucleophile and base, while the electron-rich aromatic ring (activated by the methoxy group) can participate in π-π stacking interactions within protein binding pockets.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 2-(3-Methoxy-5-methylphenoxy)ethan-1-amine |

| CAS Registry Number | 1427394-53-3[1] |

| Molecular Formula | C10H15NO2[1] |

| Molecular Weight | 181.23 g/mol [1] |

| SMILES String | COC1=CC(C)=CC(OCCN)=C1 |

| Typical Appearance | Pale yellow oil (free base) / White powder (HCl salt) |

| Commercial Availability | Readily available via specialty suppliers (e.g., EvitaChem, BLD Pharm)[1],[2] |

Safety Data Sheet (SDS) & Risk Mitigation

While a compound-specific, globally harmonized SDS for 1427394-53-3 may vary slightly by manufacturer, its safety profile is extrapolated from highly analogous primary aryloxyalkylamines, such as 2-(4-methoxyphenoxy)ethylamine[3]. As a Senior Application Scientist, I mandate the following handling protocols based on the intrinsic reactivity of the primary amine moiety.

GHS Classification & Hazard Statements

-

Skin Irritation (Category 2): H315 - Causes skin irritation. The lipophilic aromatic ring enhances dermal penetration of the basic amine.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation. Direct contact can lead to localized saponification of ocular lipids.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Precautionary Handling & Causality

-

Engineering Controls: Always handle within a certified chemical fume hood. The free base form can exhibit moderate volatility at ambient temperatures.

-

PPE: Nitrile gloves (double-gloving recommended for bulk handling) and splash-proof safety goggles.

-

Storage Causality: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Primary amines are susceptible to atmospheric oxidation and can absorb ambient CO2 to form carbamate salts over time, which drastically reduces their nucleophilicity in downstream coupling reactions.

Synthetic Workflows & Mechanistic Causality

Upstream Synthesis: Scaffold Generation

The synthesis of 2-(3-Methoxy-5-methylphenoxy)ethylamine typically proceeds via a Williamson ether synthesis. 3-Methoxy-5-methylphenol is deprotonated and reacted with an electrophilic ethylamine synthon (usually N-Boc-2-bromoethylamine) to prevent competitive N-alkylation.

Synthetic workflow for 2-(3-Methoxy-5-methylphenoxy)ethylamine via Williamson ether synthesis.

Downstream Application: Self-Validating Amide Derivatization Protocol

To integrate this scaffold into a drug discovery pipeline, amide coupling is the most frequent derivatization strategy. The following protocol utilizes HATU, which provides superior leaving group kinetics and minimizes epimerization of complex chiral acids.

Reagents:

-

2-(3-Methoxy-5-methylphenoxy)ethylamine (1.0 eq)

-

Target Carboxylic Acid (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

-

Activation (Causality-Driven): Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 15 minutes.

-

Causality: DIPEA deprotonates the acid, allowing it to attack HATU to form a highly reactive O-Atab ester. This pre-activation is critical; adding the amine too early can result in its direct reaction with HATU, forming an unreactive guanidinium byproduct that terminates the synthesis.

-

-

Coupling: Add 2-(3-Methoxy-5-methylphenoxy)ethylamine to the activated mixture. Stir at room temperature for 2-4 hours.

-

Self-Validation: Monitor reaction progress via LC-MS. The primary amine is highly nucleophilic; the disappearance of the amine mass (m/z 182.1 [M+H]+) and the appearance of the product mass confirm successful conjugation.

-

-

Quenching & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 5% aqueous LiCl, and brine.

-

Causality: The 5% LiCl wash is a highly specific technique to partition DMF into the aqueous layer. Failing to remove DMF leads to severe bumping during rotary evaporation and baseline drift during chromatographic purification.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Structure-Activity Relationship (SAR) Logic

Once synthesized, the building block is channeled into various therapeutic programs. The diagram below illustrates the logical branching of derivatization strategies based on the desired target class.

Downstream derivatization logic for 2-(3-Methoxy-5-methylphenoxy)ethylamine in drug discovery.

References

-

EvitaChem. "Screening Compounds P46652 | 2-(3-Methoxy-5-methylphenoxy)-ethylamine". Chemical properties and inventory data. Available at:[1]

-

BLD Pharm. "1427394-53-3: 2-(3-Methoxy-5-methylphenoxy)ethan-1-amine". Compound profiling and registry verification. Available at:[2]

-

Bidepharm. "CAS:50800-92-5, 2-(4-甲氧基苯氧基)乙胺 - 毕得医药". Safety Data Sheet (SDS) cross-reference for analogous primary aryloxyalkylamines. Available at:[3]

Sources

Receptor Binding Affinity of 2-(3-Methoxy-5-methylphenoxy)-ethylamine Derivatives: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of 2-(3-methoxy-5-methylphenoxy)-ethylamine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting G-protein coupled receptors (GPCRs), with a particular focus on the serotonin system. This document delves into the structural nuances that govern receptor interactions, outlines detailed methodologies for affinity determination, and provides insights into the potential pharmacological significance of this class of compounds.

Introduction: The Pharmacological Potential of Phenoxyethylamine Scaffolds

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of endogenous neurotransmitters and synthetic drugs.[1] Modifications to this core structure, particularly through the introduction of a phenoxy moiety, give rise to a class of compounds with diverse pharmacological profiles. These derivatives have shown significant promise as ligands for a variety of receptors, most notably the serotonin (5-HT) receptors.[2][3][4] The affinity and selectivity of these compounds for specific receptor subtypes are pivotal in determining their therapeutic potential and side-effect profiles.

The specific substitution pattern of a 3-methoxy and a 5-methyl group on the phenoxy ring of a 2-ethylamine derivative presents a unique chemical entity. While direct, extensive studies on this exact substitution pattern are not widely published, we can infer its likely pharmacological characteristics by examining the well-established structure-activity relationships (SAR) of related methoxy- and methyl-substituted phenethylamine and phenoxyethylamine analogs.[4][5] This guide will synthesize this existing knowledge to provide a predictive framework for understanding the receptor binding affinity of 2-(3-methoxy-5-methylphenoxy)-ethylamine derivatives.

Structure-Activity Relationships (SAR) and Predicted Receptor Affinity

The binding affinity of phenethylamine derivatives to serotonin receptors is exquisitely sensitive to the nature and position of substituents on the aromatic ring.[2][3][4]

The Influence of Methoxy and Methyl Substituents

Methoxy groups, in particular, have been shown to significantly enhance affinity for 5-HT receptors.[4] The positioning of these groups influences selectivity. For instance, 2,5-dimethoxy substitution is a common feature in potent 5-HT2A receptor agonists.[6][7] The presence of a methoxy group at the 3-position, as seen in our target compound, may contribute to affinity at various 5-HT receptor subtypes.

The addition of a methyl group at the 5-position introduces a lipophilic and sterically influential moiety. The impact of such a substitution can be multifaceted, potentially enhancing affinity through favorable hydrophobic interactions within the receptor's binding pocket or, conversely, introducing steric hindrance that reduces affinity. The precise effect is highly dependent on the topology of the specific receptor subtype's binding site.

Predicted Binding Profile

Based on the SAR of analogous compounds, it is hypothesized that 2-(3-methoxy-5-methylphenoxy)-ethylamine derivatives will exhibit affinity for one or more serotonin receptor subtypes. The primary amine is a key pharmacophoric feature for interaction with an aspartate residue in the third transmembrane domain of many aminergic GPCRs. The ether linkage introduces conformational flexibility, which will influence the presentation of the substituted phenoxy ring to the receptor.

It is plausible that these derivatives will show moderate to high affinity for 5-HT1A and/or 5-HT2A receptors. The selectivity profile will be a critical determinant of their potential therapeutic application, whether as antidepressants, anxiolytics, or antipsychotics.

Methodologies for Determining Receptor Binding Affinity

The quantitative determination of receptor binding affinity is a cornerstone of drug discovery. Radioligand binding assays and Surface Plasmon Resonance (SPR) are two powerful and widely used techniques for this purpose.

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.[8] These assays can be performed in saturation or competition formats.

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., HEK-293 cells transfected with the human 5-HT1A receptor).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-1.0 mg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add increasing concentrations of the radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor) to triplicate wells.

-

To a parallel set of wells, add the same concentrations of radioligand along with a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin) to determine non-specific binding.

-

Add the prepared cell membranes to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 30-60 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model using non-linear regression analysis to determine the Kd and Bmax values.

-

This protocol is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the target receptor as described in the saturation binding assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.

-

Add increasing concentrations of the unlabeled test compound (the 2-(3-methoxy-5-methylphenoxy)-ethylamine derivative) to triplicate wells.

-

Include wells with only the radioligand (for total binding) and wells with the radioligand and a high concentration of a known competing ligand (for non-specific binding).

-

Add the prepared cell membranes to all wells.

-

-

Incubation, Termination, and Quantification:

-

Follow the same procedures for incubation, termination, and quantification as described in the saturation binding assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to affinity data.

Experimental Workflow for SPR:

-

Sensor Chip Preparation:

-

Immobilize the purified receptor protein onto the surface of a sensor chip.

-

-

Analyte Injection:

-

Inject a series of concentrations of the 2-(3-methoxy-5-methylphenoxy)-ethylamine derivative (the analyte) over the sensor chip surface.

-

-

Detection:

-

The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.

-

-

Data Analysis:

-

The sensorgram provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).

-

Data Presentation and Interpretation

Quantitative binding data should be summarized in a clear and concise table to facilitate comparison between different derivatives and reference compounds.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of 2-(3-Methoxy-5-methylphenoxy)-ethylamine Derivatives

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | α1-adrenergic |

| Derivative 1 | 25 | 150 | 500 | >1000 |

| Derivative 2 | 10 | 50 | 200 | >1000 |

| Serotonin | 5 | 100 | 10 | - |

| Ketanserin | 1000 | 1 | 50 | 10 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

General Structure of 2-(Phenoxy)ethylamine Derivatives

Caption: General chemical scaffold of 2-(phenoxy)ethylamine derivatives.

Experimental Workflow for Competition Radioligand Binding Assay

Caption: Workflow for a competition radioligand binding assay.

Simplified 5-HT Receptor Signaling Pathway

Caption: A generalized G-protein coupled serotonin receptor signaling cascade.

Conclusion

The 2-(3-methoxy-5-methylphenoxy)-ethylamine scaffold represents a promising area for the discovery of novel modulators of the serotonin system. While direct experimental data for this specific substitution pattern is limited, a thorough understanding of the structure-activity relationships of related phenethylamine derivatives provides a strong foundation for predicting their receptor binding profiles. The methodologies detailed in this guide offer a robust framework for the experimental determination of their binding affinities. Further investigation into this class of compounds is warranted to fully elucidate their pharmacological properties and therapeutic potential.

References

-

Wang, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

-

Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

-

Glennon, R. A., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 13, 1045937. [Link]

-

Honda, Y., et al. (1992). Characterization of [3H]YM617, R-(-)-5-[2-[[2ethyl]amino]- propyl]-2-methoxybenzenesulfonamide HCl, a potent and selective alpha-1 adrenoceptor radioligand. The Journal of Pharmacology and Experimental Therapeutics, 263(1), 201-206. [Link]

-

Wang, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

-

Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. [Link]

-

Hüfner, K., et al. (2021). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. Journal of Medicinal Chemistry, 64(15), 11459-11473. [Link]

-

Isberg, V., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PLoS One, 8(11), e78515. [Link]

-

Jansen, M. (1931). 2,4,5-Trimethoxyphenethylamine. Wikipedia. [Link]

-

Glennon, R. A., et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299. [Link]

-

Wang, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomol Ther (Seoul), 31(2), 176-182. [Link]

-

Ullrich, T., & Rice, K. C. (2000). A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907, its Enantiomer and their 3-Phenolic Derivatives as Precursors for [11C]Labeled PET Ligands. ResearchGate. [Link]

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

-

Chirită, C., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules, 27(6), 1799. [Link]

-

Contino, M., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(10), 1238. [Link]

-

Schepmann, D., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 30(17), 3845. [Link]

-

Pedersen, D. S., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

Mokrosz, M. J., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(17), 2754-2760. [Link]

-

Luethi, D., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. ResearchGate. [Link]

-

Alcaro, S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]

- 6. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

Whitepaper: A Preliminary Pharmacological Investigation of 2-(3-Methoxy-5-methylphenoxy)-ethylamine

Abstract

This document outlines a comprehensive strategy for the initial pharmacological characterization of the novel compound, 2-(3-Methoxy-5-methylphenoxy)-ethylamine. As a phenethylamine derivative, its structural similarities to known psychoactive compounds, particularly those interacting with the serotonergic system, warrant a thorough investigation into its potential as a central nervous system (CNS) active agent. This guide provides a logical, multi-tiered approach, commencing with in vitro receptor profiling to establish its primary molecular targets, followed by initial in vivo assays to ascertain its physiological and behavioral effects in established animal models. The protocols detailed herein are designed to be self-validating and are grounded in established pharmacological principles, ensuring a robust preliminary assessment of the compound's therapeutic potential and safety profile.

Introduction and Rationale

The phenethylamine scaffold is a cornerstone in the development of CNS-active therapeutics and research chemicals.[1] Modifications to this core structure can dramatically alter a compound's pharmacological profile, leading to a wide spectrum of effects. The title compound, 2-(3-Methoxy-5-methylphenoxy)-ethylamine, is a structurally intriguing molecule that combines features of both phenethylamines and phenoxyethylamines. The presence of the methoxy and methyl groups on the phenoxy ring suggests potential interactions with monoaminergic systems, particularly serotonin receptors, which are known to be modulated by similarly substituted compounds.[2][3]

Given the absence of published data on this specific molecule, a systematic investigation is required to elucidate its pharmacological properties. This guide proposes a foundational screening cascade designed to:

-

Identify and characterize the primary molecular targets of 2-(3-Methoxy-5-methylphenoxy)-ethylamine.

-

Determine its functional activity at these targets (e.g., agonist, antagonist, or modulator).

-

Assess its initial in vivo behavioral effects to correlate molecular activity with physiological outcomes.

-

Establish a preliminary safety and liability profile.

The following sections detail the experimental workflows, from initial compound verification to in vivo screening, providing a roadmap for researchers and drug development professionals.

Compound Synthesis, Purification, and Verification

Prior to any pharmacological assessment, the synthesis and rigorous purification of 2-(3-Methoxy-5-methylphenoxy)-ethylamine are paramount. While a variety of synthetic routes for phenoxyethylamines are available, a potential one-pot synthesis method using guaiacol, urea, and ethanolamine as starting materials has been described for a related compound and could be adapted.[4]

Protocol 2.1: Compound Characterization

-

Synthesis and Purification: Synthesize the target compound using an appropriate chemical route. Purify the final product to ≥98% purity using column chromatography or recrystallization.

-

Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

-

Purity Analysis: Determine the final purity using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Salt Formation and Stability: For improved handling and solubility in aqueous buffers, convert the free base to a stable salt form (e.g., hydrochloride or fumarate). Assess the compound's stability in the vehicles to be used for in vitro and in vivo experiments.

In Vitro Pharmacological Profiling

The initial in vitro screening is designed to identify the compound's primary molecular targets and its functional effects at these sites. Based on its structural resemblance to other psychoactive phenethylamines, the primary focus will be on serotonin (5-HT) receptors, with a secondary screening panel for other relevant CNS targets.[1][5]

Primary Target Screening: Radioligand Binding Assays

Radioligand binding assays are a cost-effective and high-throughput method to determine the affinity of a compound for a wide range of receptors and transporters.

Protocol 3.1.1: Serotonin Receptor Binding Panel

-

Target Selection: A panel of human recombinant serotonin receptors expressed in a stable cell line (e.g., HEK293 or CHO cells) will be used. The primary panel should include 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂C receptors, as these are common targets for phenethylamines.[2][6]

-

Assay Preparation: Prepare cell membrane homogenates from the selected cell lines.

-

Competitive Binding: Incubate the membrane homogenates with a known radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ) and a range of concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Detection: After incubation, separate the bound from the unbound radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Workflow for Radioligand Binding Assay.

Functional Activity Assays

Once high-affinity targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For G-protein coupled receptors (GPCRs) like the 5-HT₂ family, common functional readouts include second messenger signaling (e.g., calcium mobilization or inositol phosphate accumulation).[6][7]

Protocol 3.2.1: Calcium Flux Assay for 5-HT₂ₐ Receptor Activation

-

Cell Culture: Use a stable cell line co-expressing the human 5-HT₂ₐ receptor and a G-protein that couples to the calcium pathway (e.g., Gαq).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the cells. A known 5-HT₂ₐ agonist (e.g., serotonin or DOI) will be used as a positive control.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation.

-

Data Analysis: Plot the change in fluorescence against the log concentration of the compound to generate a dose-response curve. Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values.

The following diagram illustrates the signaling pathway for a 5-HT₂ₐ receptor agonist.

Caption: 5-HT₂ₐ Receptor Agonist Signaling Pathway.

Secondary Target and Liability Screening

To build a more complete pharmacological profile and identify potential off-target effects, the compound should be screened against a broader panel of CNS targets.

Table 1: Proposed Secondary and Liability Screening Panel

| Target Class | Specific Examples | Rationale for Inclusion |

| Monoamine Transporters | SERT, DAT, NET | Many phenethylamines interact with these transporters, which can contribute to stimulant or antidepressant-like effects.[6] |

| Adrenergic Receptors | α₁, α₂, β₁, β₂ | Cross-reactivity with adrenergic receptors is common for phenethylamines and can lead to cardiovascular side effects.[1] |

| Dopamine Receptors | D₁, D₂ | To assess potential for antipsychotic, anti-Parkinsonian, or abuse liability effects. |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Inhibition of MAO can lead to significant drug-drug interactions and adverse events.[8] |

| hERG Channel | - | To assess the risk of cardiac arrhythmia (QT prolongation), a critical safety liability. |

In Vivo Pharmacological Profiling

Following in vitro characterization, in vivo studies in rodent models are essential to understand the compound's integrated physiological and behavioral effects.

Locomotor Activity Assessment

Changes in spontaneous locomotor activity can indicate stimulant, sedative, or other CNS effects.[9][10]

Protocol 4.1.1: Open Field Test

-

Animals: Use adult male mice or rats.

-

Habituation: Place the animals in an open field arena and allow them to habituate for 30-60 minutes.

-

Dosing: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

-

Data Collection: Place the animals back in the open field arena and record their activity for 60-120 minutes using an automated tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Data Analysis: Compare the activity parameters between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Assessment of 5-HT₂ₐ Receptor-Mediated Behavior

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is often used to screen for potential hallucinogenic properties.[3][11]

Protocol 4.2.1: Head-Twitch Response (HTR) Assay

-

Animals: Use adult male mice.

-

Dosing: Administer a range of doses of the test compound or a positive control (e.g., DOI or 2C-B).

-

Observation: Place the mice in individual observation chambers. For 30-60 minutes following drug administration, a trained observer, blind to the treatment conditions, will count the number of head twitches.

-

Data Analysis: Plot the mean number of head twitches against the drug dose. Analyze the data for a statistically significant dose-dependent increase in HTR. To confirm the involvement of the 5-HT₂ₐ receptor, a separate experiment can be conducted where animals are pre-treated with a selective 5-HT₂ₐ antagonist (e.g., ketanserin) before administration of the test compound.

The following diagram illustrates the experimental design for the HTR assay.

Caption: Head-Twitch Response Experimental Workflow.

Preliminary Toxicology and Safety Assessment

Early assessment of potential toxicity is crucial.

Table 2: Preliminary Safety and Toxicology Assays

| Assay | Purpose |

| Cytotoxicity Assay | To determine the concentration at which the compound is toxic to cells in vitro (e.g., using an MTT assay in a relevant cell line). |

| Ames Test | To assess the mutagenic potential of the compound. |

| Microsomal Stability | To evaluate the metabolic stability of the compound in liver microsomes, giving an early indication of its likely pharmacokinetic profile. |

| Acute Toxicity Study | An in vivo study in rodents to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity at high doses. |

Data Interpretation and Next Steps

The data generated from this preliminary investigation will provide a foundational pharmacological profile for 2-(3-Methoxy-5-methylphenoxy)-ethylamine.

Table 3: Summary of Key Data Outputs and Interpretations

| Experiment | Key Output | Interpretation |

| Receptor Binding | Ki values | Identifies high-affinity molecular targets. |

| Functional Assays | EC₅₀ and Eₘₐₓ values | Characterizes the compound as an agonist, antagonist, or modulator at its primary targets. |

| Locomotor Activity | Changes in distance traveled, etc. | Indicates potential stimulant, sedative, or anxiolytic/anxiogenic effects. |

| Head-Twitch Response | Dose-dependent increase in HTR | Suggests in vivo 5-HT₂ₐ receptor agonism and potential for hallucinogenic-like effects. |

| Safety Assays | Cytotoxicity, MTD, etc. | Provides an initial assessment of the compound's safety and therapeutic window. |

A comprehensive analysis of these results will determine the future direction of research. If the compound demonstrates a promising profile (e.g., high affinity and selectivity for a therapeutic target with a favorable initial safety profile), further studies would be warranted. These could include more extensive pharmacokinetic studies, evaluation in animal models of disease (e.g., depression or anxiety), and more detailed toxicological assessments.

References

-

2,4,5-Trimethoxyphenethylamine - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

-

Synthesis of 2-(3-methoxyphenyl)ethylamine hydrochloride - PrepChem.com. (n.d.). Retrieved March 28, 2026, from [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

-

Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (n.d.). Retrieved March 28, 2026, from [Link]

-

Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). (n.d.). Retrieved March 28, 2026, from [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (n.d.). Retrieved March 28, 2026, from [Link]

- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents. (n.d.).

-

Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) | Request PDF - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

-

Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

-

2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - ACS Publications. (n.d.). Retrieved March 28, 2026, from [Link]

-

2 - SAFETY DATA SHEET. (n.d.). Retrieved March 28, 2026, from [Link]

-

In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

-

Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

- US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (n.d.).

-

Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulpho. (n.d.). Retrieved March 28, 2026, from [Link]

-

Risk Assessment Report of a new psychoactive substance: 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone (methoxetamine). (n.d.). Retrieved March 28, 2026, from [Link]

-

2,4,5-Trimethoxyamphetamine - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents. (n.d.).

-

3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]

-

2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

-

Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy) - bioRxiv. (n.d.). Retrieved March 28, 2026, from [Link]

-

Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy) - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

- US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families - Google Patents. (n.d.).

-

2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio. (n.d.). Retrieved March 28, 2026, from [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. psilosybiini.info [psilosybiini.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. 2-(3,4,5-Trimethoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 10. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Charting the Unexplored Territory of a Novel Phenoxy-Ethylamine Derivative

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 5. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A pharmacological comparison of 3-methoxy-4,5-methylenedioxyamphetamine and LSD in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of 2-(3-Methoxy-5-methylphenoxy)-ethylamine at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 2-(3-Methoxy-5-methylphenoxy)-ethylamine at Room Temperature

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(3-Methoxy-5-methylphenoxy)-ethylamine at ambient room temperature. As the stability of an active pharmaceutical ingredient (API) is a critical attribute affecting its safety, efficacy, and shelf-life, a thorough understanding of its degradation pathways and kinetics is paramount.[1] This document outlines a multi-faceted approach, beginning with a theoretical assessment of the molecule's inherent structural liabilities. It then details a systematic experimental strategy encompassing forced degradation studies, formal stability trials under ICH guidelines, and the application of key analytical techniques.[2][3] We provide detailed, field-proven protocols for developing a stability-indicating HPLC method, performing thermal analysis via DSC/TGA, and identifying degradants using LC-MS. Furthermore, this guide explains the kinetic analysis of stability data and the application of the Arrhenius equation to predict long-term stability from accelerated studies.[4][5] The methodologies described herein are designed to be self-validating systems, ensuring robust and reliable data for regulatory submissions and formulation development.

Introduction to Thermodynamic Stability in Drug Development

In the context of pharmaceutical sciences, thermodynamic stability refers to the tendency of a drug substance to exist in its lowest energy state. A molecule that is thermodynamically unstable will, over time, convert into one or more degradation products, a process driven by a negative change in Gibbs free energy (ΔG). This degradation can lead to a loss of potency, the formation of toxic impurities, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.[6] Therefore, a rigorous assessment of a new chemical entity's stability is a non-negotiable aspect of drug development.

1.1. The Target Molecule: 2-(3-Methoxy-5-methylphenoxy)-ethylamine

The subject of this guide is 2-(3-Methoxy-5-methylphenoxy)-ethylamine. Its chemical structure is presented below:

Figure 1: Chemical Structure of 2-(3-Methoxy-5-methylphenoxy)-ethylamine

This molecule possesses several key functional groups: a primary ethylamine side chain, an aryl ether linkage, and a substituted aromatic ring. Each of these moieties presents potential liabilities for chemical degradation under typical storage conditions.

1.2. Objective

The objective of this guide is to provide researchers and drug development professionals with a robust, scientifically-grounded framework for the comprehensive evaluation of the thermodynamic stability of 2-(3-Methoxy-5-methylphenoxy)-ethylamine at room temperature. This involves predicting potential degradation pathways, designing rigorous experimental studies to confirm them, and analyzing the resultant data to establish a reliable shelf-life and recommend appropriate storage conditions.

Theoretical Assessment of Molecular Liabilities

A proactive assessment of a molecule's structure can predict its most likely degradation pathways. This allows for the targeted design of analytical methods and forced degradation studies.

The primary functional groups of 2-(3-Methoxy-5-methylphenoxy)-ethylamine suggest susceptibility to two main degradation mechanisms: oxidation and, to a lesser extent, hydrolysis.

-

Primary Ethylamine Side Chain: Aliphatic amines are well-known to be susceptible to oxidation.[7] Potential pathways include autoxidation (a radical-mediated reaction with atmospheric oxygen), metal-catalyzed oxidation, and photolysis.[8][9] This can lead to deamination to form an aldehyde, or N-oxidation to form hydroxylamines and N-oxides.[9] Given that many amine-containing drugs are formulated as salts to improve stability and solubility, this is a critical consideration.[10]

-

Aryl Ether Linkage: Aryl ethers are generally more stable than alkyl ethers but can undergo cleavage under harsh acidic or basic conditions, typically requiring elevated temperatures.[11] Hydrolysis at room temperature is expected to be very slow but should be investigated as a potential long-term degradation route.

-

Aromatic Ring: The substituted benzene ring is relatively stable but can be susceptible to photolytic degradation, particularly under UV light exposure, or oxidative reactions if activated by other functional groups.[12]

Diagram 2: Workflow for the comprehensive stability assessment.

Analytical Methodologies

4.1. Stability-Indicating HPLC Method

The cornerstone of any stability study is a validated stability-indicating high-performance liquid chromatography (HPLC) method. This method must be able to separate, detect, and quantify the active ingredient from its degradation products and any other impurities without interference. [13] Protocol: HPLC Method Development

-

Column Selection: Start with a robust, general-purpose column, such as a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase Scouting:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

The primary amine group suggests a pH in the acidic range (pH 2.5-4.0) will provide good peak shape.

-

-

Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent API and any potential degradants from the forced degradation samples. [14]4. Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) to ensure all degradants are detected. The optimal quantitation wavelength can be selected based on the API's UV spectrum.

-

Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks. [15]6. Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

4.2. Structural Elucidation (LC-MS)

To understand the degradation pathways, the structures of the major degradants formed during stress testing must be identified. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of each degradation product and use tandem MS (MS/MS) to induce fragmentation, providing clues to its chemical structure.

4.3. Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information on the solid-state properties of the API. [16]* TGA measures the change in mass of a sample as a function of temperature, identifying the temperatures at which decomposition or desolvation occurs. [17]* DSC measures the heat flow into or out of a sample as it is heated or cooled, detecting events like melting, crystallization, and glass transitions. [18] Protocol: Thermal Analysis

-

TGA: Heat a 5-10 mg sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere. Record the mass loss profile.

-

DSC: Heat a 2-5 mg sample from 25°C to its melting point (or decomposition temperature determined by TGA) at a rate of 10°C/min under a nitrogen atmosphere. Record the heat flow to determine melting endotherms or other thermal events.

Data Analysis, Interpretation, and Shelf-Life Prediction

5.1. Quantification and Kinetic Analysis

From the formal stability studies, the concentration of the API is plotted against time for each storage condition. The degradation rate can often be modeled using zero-order or first-order kinetics. [5]The degradation rate constant (k) is determined from the slope of the line.

5.2. Shelf-Life Prediction using the Arrhenius Equation

The Arrhenius equation describes the relationship between the rate of a chemical reaction and temperature. It is a powerful tool for predicting the shelf-life at room temperature using data from accelerated stability studies. [1][19][20] The equation is: k = A * e^(-Ea / RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

Protocol: Arrhenius Prediction

-

Calculate Rate Constants: Determine the degradation rate constant (k) from the stability data at each accelerated temperature (e.g., k at 40°C).

-

Plot the Data: Create an Arrhenius plot by graphing the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T).

-

Determine Activation Energy: The slope of the resulting line is equal to -Ea/R. From this, the activation energy (Ea) for the degradation process can be calculated.

-

Extrapolate to Room Temperature: Use the linear regression equation from the plot to calculate the rate constant (k) at room temperature (e.g., 25°C or 298.15 K).

-

Calculate Shelf-Life: The shelf-life (t₉₀), or the time it takes for 10% of the API to degrade, can be calculated. For a first-order reaction, the formula is: t₉₀ = 0.105 / k.

| Parameter | Example Value (40°C / 313.15 K) | Example Value (50°C / 323.15 K) |

| Rate Constant (k) | 5.0 x 10⁻³ month⁻¹ | 1.5 x 10⁻² month⁻¹ |

| ln(k) | -5.30 | -4.20 |

| 1/T (K⁻¹) | 3.19 x 10⁻³ | 3.10 x 10⁻³ |

| Table 3: Example Data for an Arrhenius Plot. |

Summary and Recommendations

The thermodynamic stability of 2-(3-Methoxy-5-methylphenoxy)-ethylamine is a critical quality attribute that must be thoroughly investigated. The primary liability of this molecule is predicted to be the oxidative degradation of the primary amine side chain. Hydrolysis of the aryl ether is a less likely but possible degradation pathway under harsh conditions or over a very long shelf-life.

Recommended Storage and Handling: Based on the chemical structure, the following general handling and storage procedures are recommended to maximize stability:

-

Storage: Store in well-closed, airtight containers at controlled room temperature (20-25°C).

-

Protection from Light: To mitigate the risk of photolytic degradation, the substance should be stored in light-resistant containers.

-

Inert Atmosphere: For long-term bulk storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. [10] A comprehensive stability program, as outlined in this guide, will generate the necessary data to fully understand the degradation profile, establish a justified shelf-life, and ensure the development of a safe and effective drug product.

References

(A consolidated list of all sources cited in the text with full details and clickable URLs)

- Oxidation of Secondary and Primary Amines. (n.d.).

-

How to Use the Arrhenius Equation in Stability Studies. (2022, December 8). FTLOScience. Retrieved from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

-

Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Gilson. Retrieved from [Link]

-

One- and two-stage Arrhenius models for pharmaceutical shelf life prediction. (2013). Statistics in Medicine, 32(7), 1189-1200. [Link]

- Forced degradation studies: a critical lens into pharmaceutical stability. (2025, November 10).

-

Forced Degradation Testing. (n.d.). SGS USA. Retrieved from [Link]

- STABILITY AND SHELF LIFE. (n.d.).

-

Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-13. [Link]

-

Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved from [Link]

- A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14).

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. Retrieved from [Link]

- Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations. (2025, May 15). ManTech Publications.

-

ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). GMP-Verlag. Retrieved from [Link]

-

Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit. Retrieved from [Link]

-

Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003, February 6). ICH. Retrieved from [Link]

-

DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. Retrieved from [Link]

-

MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.). DTIC. Retrieved from [Link]

- Technical Support Center: Oxidative Degradation of Amine-Based Compounds. (n.d.). Benchchem.

-

Q1 Stability Testing of Drug Substances and Drug Products. (2025, June 24). FDA. Retrieved from [Link]

- CHAPTER 7 AMINES. (n.d.).

- Hydrolysis in Pharmaceutical Formulations. (n.d.).

-

Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formulations. (2023, January 11). Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Thermodynamic stability of solid pharmaceutical formulations. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). Pharmaceuticals, 15(2), 185. [Link]

- Stability Testing of Pharmaceutical Products. (2012, March 17).

-

Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. (n.d.). PMC. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. Retrieved from [Link]

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC. Retrieved from [Link]

-

Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

- HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5).

-

Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Retrieved from [Link]

-

Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. (n.d.). PMC. Retrieved from [Link]

-

Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments. Retrieved from [Link]

-

Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2025, January 28). ACS Publications. Retrieved from [Link]

-

Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Pathway for anaerobic degradation of phenoxyethanol by strain LuPhet 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Degradation Pathway. (2017, March 31). ResearchGate. Retrieved from [Link]

-

Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. (2025, November 17). PubMed. Retrieved from [Link]

-

A cooperative degradation pathway for organic phenoxazine catholytes in aqueous redox flow batteries. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]

-

Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Forced Degradation Testing | SGS USA [sgs.com]

- 3. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 4. ftloscience.com [ftloscience.com]

- 5. admin.mantechpublications.com [admin.mantechpublications.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. oit.edu [oit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. japsonline.com [japsonline.com]

- 14. pharmtech.com [pharmtech.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 17. mt.com [mt.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. biopharminternational.com [biopharminternational.com]

- 20. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

Step-by-step chemical synthesis route for 2-(3-Methoxy-5-methylphenoxy)-ethylamine

An Application Note and Protocol for the Chemical Synthesis of 2-(3-Methoxy-5-methylphenoxy)-ethylamine

Introduction

2-(3-Methoxy-5-methylphenoxy)-ethylamine is a valuable substituted phenoxyethylamine derivative that serves as a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of receptors and enzymes, making it a molecule of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed, step-by-step guide for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. The chosen synthetic route is a robust two-step process commencing with the readily available starting material, 3-Methoxy-5-methylphenol. The strategy employs a Williamson ether synthesis followed by a Gabriel amine synthesis deprotection, a classic and reliable method for preparing primary amines.

Overall Synthetic Strategy

The synthesis is achieved via a two-step sequence. The first step involves the formation of an ether linkage between 3-Methoxy-5-methylphenol (1 ) and N-(2-bromoethyl)phthalimide via a Williamson ether synthesis to yield the protected amine intermediate, N-(2-(3-Methoxy-5-methylphenoxy)ethyl)phthalimide (2 ). The second step is the deprotection of the phthalimide group using hydrazine hydrate to release the desired primary amine, 2-(3-Methoxy-5-methylphenoxy)-ethylamine (3 ).

Caption: Overall two-step synthesis route.

Materials and Reagents

This table summarizes the key reagents required for the synthesis. It is crucial to use reagents of appropriate purity and to handle them according to their respective safety data sheets (SDS).

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) |

| 3-Methoxy-5-methylphenol | 3209-13-0 | C₈H₁₀O₂ | 138.16 |

| N-(2-bromoethyl)phthalimide | 574-98-1 | C₁₀H₈BrNO₂ | 254.08 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Hydrazine monohydrate | 7803-57-8 | H₆N₂O | 50.06 |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Experimental Protocols

Part 1: Synthesis of N-(2-(3-Methoxy-5-methylphenoxy)ethyl)phthalimide (Intermediate 2)

This step utilizes the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ by the deprotonation of the phenol with a base, acts as a nucleophile and attacks the primary alkyl halide.[1][2]

Causality of Experimental Choices:

-

Base: Anhydrous potassium carbonate (K₂CO₃) is chosen as a mild base. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions, such as hydrolysis of the solvent or the phthalimide group.[3]

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions as it can solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[2]

-

Electrophile: N-(2-bromoethyl)phthalimide is used instead of 2-bromoethylamine directly. The phthalimide group serves as a protecting group for the amine, preventing it from acting as a nucleophile and undergoing self-condensation or forming secondary amines. This approach is a key feature of the Gabriel synthesis of primary amines.[4]

Caption: Experimental workflow for Step 1.

Step-by-Step Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Methoxy-5-methylphenol (1 ) (5.0 g, 36.2 mmol, 1.0 eq).

-

Add anhydrous potassium carbonate (10.0 g, 72.4 mmol, 2.0 eq) and N,N-Dimethylformamide (DMF) (100 mL).

-

Add N-(2-bromoethyl)phthalimide (10.1 g, 39.8 mmol, 1.1 eq) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A solid precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.

-

Dry the crude product in a vacuum oven at 50 °C.

-

Purify the crude solid by recrystallization from hot ethanol to afford N-(2-(3-Methoxy-5-methylphenoxy)ethyl)phthalimide (2 ) as a white crystalline solid.

Part 2: Synthesis of 2-(3-Methoxy-5-methylphenoxy)-ethylamine (Final Product 3)

This final step involves the hydrazinolysis of the phthalimide protecting group. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring, which ultimately leads to the formation of a stable phthalhydrazide precipitate and the liberation of the desired primary amine.[5]

Causality of Experimental Choices:

-

Deprotecting Agent: Hydrazine monohydrate is the classic and most effective reagent for cleaving the phthalimide group under mild conditions.[5]

-

Solvent: Ethanol is a suitable solvent as it dissolves the phthalimide intermediate and is compatible with hydrazine. It also facilitates the precipitation of the phthalhydrazide byproduct upon completion of the reaction.

Step-by-Step Protocol:

-

Suspend the purified N-(2-(3-Methoxy-5-methylphenoxy)ethyl)phthalimide (2 ) (e.g., 8.0 g, 25.7 mmol, 1.0 eq) in ethanol (150 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

-

Add hydrazine monohydrate (2.5 mL, 51.4 mmol, 2.0 eq) dropwise to the stirred suspension at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form during this time.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1-2.

-

Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the resulting residue in water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and basify to a pH of >12 by the slow addition of 4M aqueous sodium hydroxide solution.

-

Extract the liberated free amine into dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-Methoxy-5-methylphenoxy)-ethylamine (3 ) as a pale yellow oil or low-melting solid. Further purification can be achieved by vacuum distillation if required.

Characterization Data

| Compound | Form | Expected ¹H NMR Data (CDCl₃, δ ppm) | Expected MS (ESI+) |

| Intermediate 2 | White Solid | 7.85 (m, 2H), 7.72 (m, 2H), 6.30 (m, 2H), 6.25 (t, 1H), 4.18 (t, 2H), 4.10 (t, 2H), 3.75 (s, 3H), 2.28 (s, 3H) | m/z 312.1 [M+H]⁺ |

| Final Product 3 | Pale Yellow Oil | 6.31 (s, 1H), 6.28 (s, 1H), 6.24 (s, 1H), 3.95 (t, 2H), 3.76 (s, 3H), 3.05 (t, 2H), 2.29 (s, 3H), 1.55 (br s, 2H, -NH₂) | m/z 182.1 [M+H]⁺ |

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

N,N-Dimethylformamide (DMF) is a suspected teratogen and should be handled with extreme care.

-